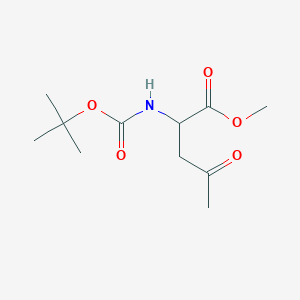Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate
CAS No.: 1260640-70-7
Cat. No.: VC2840062
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260640-70-7 |
|---|---|
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
| Standard InChI | InChI=1S/C11H19NO5/c1-7(13)6-8(9(14)16-5)12-10(15)17-11(2,3)4/h8H,6H2,1-5H3,(H,12,15) |
| Standard InChI Key | BITKFESLEDFJMG-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Chemical Reactivity
The compound's reactivity is influenced by the presence of the Boc group, which can be easily removed under acidic conditions to reveal the amino group. This property makes it useful in peptide synthesis, where the amino group can participate in amide bond formation.
Synthesis Methods
The synthesis of Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate typically involves the reaction of an amino acid derivative with tert-butoxycarbonyl chloride (BocCl) to introduce the protecting group, followed by esterification to form the methyl ester. Standard organic reactions such as amide formation and esterification are commonly employed.
Applications in Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of peptides and other biologically active molecules. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective deprotection and subsequent peptide bond formation.
(S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate
-
Molecular Formula: C11H19NO5
-
Molecular Weight: 245.27 g/mol
-
CAS Number: 329912-47-2
-
Purity: Typically 95%
-
Applications: Useful in research applications, particularly in peptide synthesis .
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
-
Molecular Formula: C11H19NO4
-
Molecular Weight: 229.27 g/mol
-
CAS Number: 106928-50-1
-
Applications: Also used in organic synthesis, particularly in the formation of complex molecules .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume